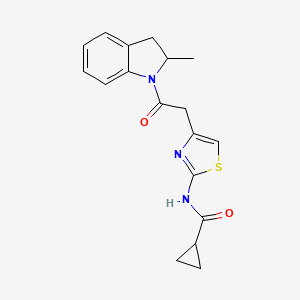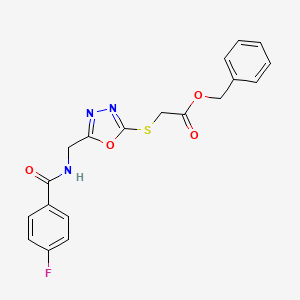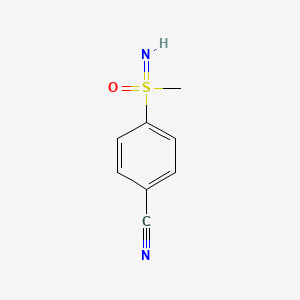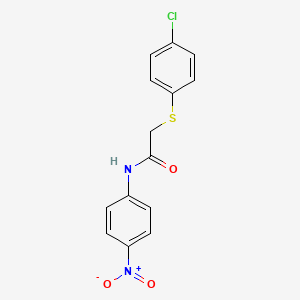![molecular formula C18H22N4O2 B2876495 4-甲基-2-[4-(4-甲苯基)哌嗪-1-基]嘧啶-5-甲酸甲酯 CAS No. 1710202-79-1](/img/structure/B2876495.png)
4-甲基-2-[4-(4-甲苯基)哌嗪-1-基]嘧啶-5-甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The presence of these rings suggests that this compound might exhibit interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring and the piperazine ring in separate steps, followed by their connection via a suitable linker . The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and piperazine rings, as well as the methyl and carboxylate groups. These groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrimidine and piperazine rings, as well as the methyl and carboxylate groups, could all potentially participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. The presence of the pyrimidine and piperazine rings, as well as the methyl and carboxylate groups, could influence these properties .科学研究应用
新型杂环化合物的合成
Abu‐Hashem 等人 (2020) 的一项研究描述了从维斯那金酮和凯林酮衍生的新型杂环化合物的合成,包括 4-甲基-2-[4-(4-甲苯基)哌嗪-1-基]嘧啶-5-甲酸甲酯的衍生物。这些化合物被评估其镇痛和抗炎活性,展示了该化合物在生成生物活性分子中的效用 (Abu‐Hashem, Al-Hussain, & Zaki, 2020)。
相关物质的毛细管电泳
Ye 等人 (2012) 开发了一种非水毛细管电泳方法,用于分离甲磺酸伊马替尼和相关物质,包括目标化合物的衍生物。该方法突出了此类化合物在药物质量控制中的重要性 (Ye, Huang, Li, Xiang, & Xu, 2012)。
抗菌和抗高血压药
Bayomi 等人 (1999) 对 1,2,4-三唑并[1,5-α]嘧啶的合成进行了研究,该化合物与目标化合物在结构上相似,探索了它们作为抗高血压药的潜力。这表明该化合物与心血管治疗的发展相关 (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999)。
用于癌症治疗的酪氨酸激酶抑制剂
Zhang 等人 (2005) 讨论了与 PD0205520 相关的标记化合物的合成,PD0205520 是癌症治疗中表皮生长因子受体 (EGFR) 的酪氨酸激酶活性的潜在抑制剂。这强调了该化合物在癌症研究和药物开发中的效用 (Zhang, Huang, & Huang, 2005)。
DNA 切割和抗血管生成活性
Kambappa 等人 (2017) 合成了 4-甲基-2-[4-(4-甲苯基)哌嗪-1-基]嘧啶-5-甲酸甲酯的新型衍生物,以评估其抗血管生成和 DNA 切割活性。这些发现表明这些化合物通过抑制血管生成和影响 DNA 完整性在癌症治疗中的潜在应用 (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017)。
作用机制
Target of Action
Compounds with similar structures, such as those containing a piperazine moiety, have been found to target a variety of disease states, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
Similar compounds have been shown to inhibit acetylcholinesterase (ache), a key enzyme in the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Biochemical Pathways
Compounds with similar structures have been shown to influence the cholinergic system, which plays a crucial role in learning and memory .
Pharmacokinetics
It is noted that the piperazine moiety, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been shown to exhibit moderate acetylcholinesterase inhibitory activities in vitro .
安全和危害
未来方向
生化分析
Biochemical Properties
Methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are crucial in cell signaling pathways . Additionally, it interacts with proteins involved in neuroinflammatory and neuroprotective processes, indicating its potential therapeutic applications . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby modulating their activity.
Cellular Effects
The effects of Methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to inhibit the NF-kB inflammatory pathway, which plays a critical role in immune response and inflammation . Additionally, it affects the expression of genes related to endoplasmic reticulum stress and apoptosis, thereby influencing cell survival and function .
Molecular Mechanism
At the molecular level, Methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its inhibition of tyrosine kinases involves binding to the enzyme’s active site, preventing substrate interaction and subsequent phosphorylation events . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
The temporal effects of Methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has shown stability under various conditions, although it may degrade under extreme pH or temperature . Long-term studies have indicated that it can have sustained effects on cellular processes, such as prolonged inhibition of inflammatory pathways and continuous modulation of gene expression .
Dosage Effects in Animal Models
In animal models, the effects of Methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate vary with different dosages. At lower doses, it exhibits therapeutic effects, such as neuroprotection and anti-inflammatory activity . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm .
Metabolic Pathways
Methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes phase I and phase II metabolic reactions, where it is modified to increase its solubility and facilitate excretion . These metabolic processes can affect the compound’s bioavailability and efficacy, influencing its overall pharmacological profile .
Transport and Distribution
The transport and distribution of Methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via membrane transporters and distributed to specific organelles where it exerts its effects . The compound’s distribution can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of Methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . The subcellular distribution can affect the compound’s ability to modulate cellular processes and achieve its therapeutic effects .
属性
IUPAC Name |
methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-4-6-15(7-5-13)21-8-10-22(11-9-21)18-19-12-16(14(2)20-18)17(23)24-3/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVJTFSMGMDZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=NC=C(C(=N3)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2876418.png)
![3-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2876419.png)
![N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]adamantane-1-carboxamide](/img/structure/B2876420.png)

![1-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2876423.png)


![(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2876426.png)


![1-(benzo[d]isoxazol-3-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide](/img/structure/B2876430.png)


